(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone - 2177060-47-6

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone

Catalog Number: EVT-3081373
CAS Number: 2177060-47-6
Molecular Formula: C12H10ClFN4O
Molecular Weight: 280.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

  • Compound Description: MK-4305 is a potent dual orexin receptor antagonist. This compound emerged from research focused on addressing insomnia by inhibiting the excitatory neuropeptides orexins A and B through orexin receptor antagonists. MK-4305 advanced to phase III clinical trials for treating primary insomnia due to its potency, favorable pharmacokinetics, and robust in vivo efficacy [].

1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(imidazo[2,1-b]thiazol-6-yl)ethanone (Compound 1)

    1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone (Compound 2)

    • Compound Description: Similar to Compound 1, Compound 2 also acts as a ghrelin receptor inverse agonist. It was investigated alongside Compound 1 in the same study [].

    2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanone (Compound 3)

    • Compound Description: Compound 3 represents a structural modification of Compounds 1 and 2. The thiazole ring in the previous compounds was replaced with a 1,2,4-thiadiazole group. This strategic change aimed to mitigate the bioactivation liability observed with Compounds 1 and 2 while preserving their desirable pharmacological characteristics [].

    (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

    • Compound Description: TROX-1 is a small-molecule, state-dependent inhibitor of Cav2 calcium channels. It preferentially inhibits these channels when they are in an open or inactivated state, showing promise for treating chronic pain with potentially fewer side effects compared to state-independent inhibitors like ziconotide [, ].

    (5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone (Compound 6)

    • Compound Description: Compound 6 acts as a dual orexin receptor antagonist (DORA), placing it in the same category as the insomnia drug suvorexant. Although a potent DORA with good brain penetration and in vivo efficacy comparable to suvorexant in rats, Compound 6 had drawbacks such as low metabolic stability, high plasma protein binding, low brain free fraction, and limited aqueous solubility, necessitating further optimization [].

    (4-chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone (Compound 42)

      • Compound Description: NESS 0327 is a novel cannabinoid antagonist that exhibits high selectivity for the cannabinoid CB1 receptor. In contrast to the agonist WIN 55,212-2, NESS 0327 does not stimulate [S]GTP S binding but effectively antagonizes WIN 55,212-2-stimulated [S]GTP S binding in rat cerebella membranes. This suggests that NESS 0327 might counteract the effects of cannabinoid agonists [].

      4-(D-gluco-pentitol-l-yl)-2-phenyl–2H-1,2,3-triazole (Compound 1)

      • Compound Description: Compound 1 serves as a precursor in the synthesis of homo-C-nucleoside analogs. Treatment of this compound with p-toluenesulfonyl chloride in pyridine yielded the target homo-C-nucleoside analog, 4-(2,5-anhydro-D-gluco-pentitol-1-yl)-2-phenyl-2H-1,2,3-triazole [].

      8-acetyl-4-{[(1-(5-chloro-2-nitrophenyl)-1H-1,2,3-triazol-4-yl]methyl}-5-methoxy-2H-1,4-benzoxazin-3(4H)-one

      • Compound Description: This compound, part of a series of paeonol derivatives containing 1,4-benzoxazinone and 1,2,3-triazole moieties, showed significant inhibitory activity toward human non-small cell lung cancer NCI-H1299 cells, exceeding paeonol's activity [].

      8-acetyl-4-[(1-mesityl-1H-1,2,3-triazol-4-yl)methyl]-5-methoxy-2H-1,4-benzoxazin-3(4H)-one

      • Compound Description: This compound, another paeonol derivative with 1,4-benzoxazinone and 1,2,3-triazole groups, also exhibited significant inhibitory activity against human non-small cell lung cancer NCI-H1299 cells, surpassing the activity of paeonol [].

      8-acetyl-5-methoxy-4-{[(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one

      • Compound Description: Belonging to the series of paeonol derivatives containing 1,4-benzoxazinone and 1,2,3-triazole units, this compound demonstrated notable inhibitory effects against both human non-small cell lung cancer NCI-H1299 cells and human cervical carcinoma HeLa cells [].

      Properties

      CAS Number

      2177060-47-6

      Product Name

      (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone

      IUPAC Name

      (2-chloro-4-fluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone

      Molecular Formula

      C12H10ClFN4O

      Molecular Weight

      280.69

      InChI

      InChI=1S/C12H10ClFN4O/c13-11-5-8(14)1-2-10(11)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2

      InChI Key

      VVLDNYDKGJYQGP-UHFFFAOYSA-N

      SMILES

      C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N3N=CC=N3

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.